L-2,3-Diaminopropionic acid

概要

説明

ジアミノプロパン酸、特に2,3-ジアミノプロパン酸は、非タンパク質性アミノ酸です。 これは、ツィッターマイシンAやツベルアクチノマイシンなどの二次代謝産物に見られます 。この化合物は、3つの炭素鎖に2つのアミノ基が結合しているという独特の構造で知られており、さまざまな科学的研究の対象として興味深いものです。

準備方法

合成経路と反応条件: ジアミノプロパン酸は、いくつかの方法で合成することができます。一般的なアプローチの1つは、セリンから誘導されたアルデヒドの還元アミノ化です。 このプロセスは、ルイス酸であるチタンイソプロポキシドの助けを借り、第一アミンとスルホンアミドを使用します 。 必要なカルボキシル基は、トシル基やベンジル基などの保護基を有する2,3-ジアミノプロパンオールのアルコール官能基を酸化することで導入されます .

工業的生産方法: ジアミノプロパン酸の具体的な工業的生産方法は、広く文書化されていませんが、実験室環境で開発された合成戦略は、工業用途にスケールアップすることができます。 直交保護されたメチルエステルと還元アミノ化技術の使用は、大規模生産のために適応される可能性があります .

化学反応の分析

反応の種類: ジアミノプロパン酸は、酸化、還元、置換などのさまざまな化学反応を起こします。 この化合物のアミノ基は、求電子剤に対して反応性が高く、アミドやその他の誘導体の生成を可能にします .

一般的な試薬と条件: ジアミノプロパン酸を含む反応で使用される一般的な試薬には、アミノ化のためのピリドキサールリン酸、還元アミノ化のためのチタンイソプロポキシド、カルボキシル基導入のためのトリクロロイソシアヌル酸などの酸化剤などがあります .

主な生成物: ジアミノプロパン酸を含む反応から生成される主な生成物には、核ペプチドの合成に使用されるFmoc保護された核アミノ酸などのさまざまな保護された誘導体が含まれます .

科学的研究の応用

Biochemical Applications

1.1. Synthesis of Peptidomimetics

L-Dap is utilized in the synthesis of biotinylated peptidomimetics that enhance enzyme delivery into cells. These compounds facilitate the transport of active proteins, particularly enzymes, across cellular membranes. Studies have shown that L-Dap-based polymers can effectively deliver enzymes like β-galactosidase inside cells, demonstrating high compatibility and activity levels compared to control groups .

1.2. Gene Delivery Systems

Research has demonstrated that L-Dap can enhance nucleic acid delivery systems. By forming non-covalent complexes with nucleic acids, L-Dap facilitates their protection from degradation and promotes cellular uptake through endocytosis. The pH-responsive nature of L-Dap-rich peptides allows for effective gene silencing in various cell lines while maintaining low cytotoxicity .

Pharmacological Applications

2.1. Antibiotic Precursors

L-Dap serves as a precursor for biosynthesis of antibiotics and siderophores, such as staphyloferrin B produced by Staphylococcus aureus. The enzymatic pathways involving L-Dap are crucial for the survival and virulence of this pathogen, making it a target for antibiotic development .

2.2. Metabolic Stress Research

Studies have indicated that L-Dap accumulation can induce metabolic stress in bacteria like Salmonella enterica. The compound disrupts normal metabolic processes, leading to growth inhibition unless detoxified by specific enzymes such as diaminopropionate ammonia-lyase (DpaL). This insight is valuable for understanding bacterial metabolism and developing strategies to combat bacterial infections .

Environmental and Ecological Research

3.1. Plant Metabolites

L-Dap is also identified as a multifunctional metabolite in certain plants, notably in drought-tolerant species like the grass pea (Lathyrus sativus). While it contributes to plant resilience, excessive consumption can lead to neurolathyrism in humans, showcasing the dual nature of its effects .

Case Studies

作用機序

ジアミノプロパン酸がその効果を発揮するメカニズムは、さまざまな酵素や分子標的との相互作用を含みます。 たとえば、スタフィロフェリンBの生合成において、ジアミノプロパン酸は、L-Dapシンターゼとして一緒に機能する酵素SbnAとSbnBによって合成されます 。 このプロセスは、黄色ブドウ球菌の鉄制限成長にとって不可欠です .

類似化合物との比較

ジアミノプロパン酸は、次のような他の非タンパク質性アミノ酸と比較することができます。

ジアミノ酪酸: 構造が似ていますが、4つの炭素鎖を持っています。

ジアミノピメリン酸: より長い炭素鎖を含み、細菌の細胞壁合成に関与しています。

オルニチン: 尿素サイクルで異なる機能を持つ別の非タンパク質性アミノ酸です。

生物活性

L-2,3-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that plays significant roles in various biological processes, particularly in microbial metabolism and antibiotic biosynthesis. This article reviews the biological activity of L-Dap, with a focus on its metabolic functions, biosynthetic pathways, and implications in microbial physiology.

This compound is synthesized through the pyridoxal phosphate (PLP)-mediated amination of serine. It is recognized as a precursor for several biologically active compounds, including the siderophore staphyloferrin B produced by Staphylococcus aureus .

Chemical Structure:

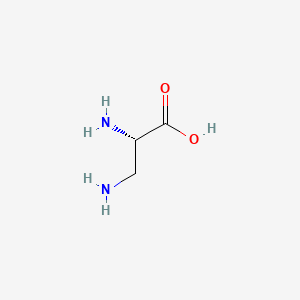

- IUPAC Name: (2S)-2,3-diaminopropanoic acid

- Molecular Formula: C₃H₈N₂O₂

- Monoisotopic Molecular Weight: 104.05857751 g/mol

- CAS Registry Number: 4033-39-0

2.1 Role in Antibiotic Production

L-Dap serves as a critical building block in the synthesis of antibiotics and other secondary metabolites. For instance, it is involved in the biosynthesis of zwittermicin A, an antibiotic produced by Bacillus cereus .

2.2 Metabolic Stress and Growth Regulation

Research indicates that accumulation of L-Dap can induce metabolic stress in bacteria such as Salmonella enterica. Specifically, it has been shown to inhibit coenzyme A and isoleucine biosynthesis, leading to a requirement for proline for growth . The enzyme diaminopropionate ammonia-lyase (DpaL) facilitates the degradation of L-Dap into pyruvate and ammonia, alleviating this stress .

3.1 Staphyloferrin B Synthesis

A study demonstrated that mutations in genes encoding enzymes SbnA and SbnB disrupt the synthesis of staphyloferrin B. Supplementation with L-Dap restored growth in mutant strains, highlighting its essential role in iron acquisition under nutrient-limited conditions .

3.2 Metabolic Pathways Affected by L-Dap

The following table summarizes key metabolic pathways influenced by L-Dap:

| Pathway | Effect of L-Dap | Reference |

|---|---|---|

| Coenzyme A Biosynthesis | Inhibition leading to growth requirement for proline | |

| Isoleucine Biosynthesis | Direct inhibition | |

| Staphyloferrin B Production | Essential for synthesis |

The mechanisms through which L-Dap exerts its biological effects involve:

- Siderophore Production: Facilitates iron uptake in bacteria.

- Metabolic Inhibition: Alters amino acid biosynthesis pathways leading to growth inhibition under certain conditions.

- Detoxification Pathways: Enzymatic degradation via DpaL helps mitigate toxic effects associated with high concentrations of L-Dap .

5.

This compound is a crucial amino acid with diverse biological activities ranging from antibiotic synthesis to regulation of metabolic pathways in bacteria. Its role in microbial physiology underscores its importance not only as a building block for secondary metabolites but also as a factor influencing bacterial growth and survival under stress conditions.

Future research should continue to explore the intricate biochemical pathways associated with L-Dap and its potential applications in biotechnology and medicine. Understanding these mechanisms could lead to novel strategies for combating bacterial infections or enhancing antibiotic production.

特性

IUPAC Name |

(2S)-2,3-diaminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECYZEOJVXMISF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193328 | |

| Record name | L-Alanine, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4033-39-0 | |

| Record name | L-α,β-Diaminopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4033-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopropionic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004033390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIAMINOPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE1TUV83JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Diaminopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While L-Dap itself might not have a single specific target, its incorporation into larger molecules, such as peptides, can significantly alter their interactions. For instance, in the case of antimicrobial peptides, substituting L-amino acids with L-Dap has been shown to increase stability against proteases and affect their activity. [] In another study, L-Dap was used as a building block in a platinum(II)-dendrimer conjugate, impacting the cellular distribution and DNA binding properties of the complex. []

ANone:- Molecular Formula: C3H8N2O2- Molecular Weight: 104.11 g/mol

A: L-Dap is a key building block in the biosynthesis of several natural products, including capreomycin, viomycin, and staphyloferrin B. Research has identified two enzymes, CmnB and CmnK, involved in L-Dap formation. CmnB catalyzes the condensation of O-phospho-L-serine and L-glutamic acid, while CmnK facilitates the oxidative hydrolysis of the resulting intermediate to yield L-Dap. [, ]

A: The presence of two amino groups and one carboxylic acid group in L-Dap allows for diverse chemical modifications and incorporation into peptides and other complex structures. For example, it can be used as a branching unit in the synthesis of branched peptides, influencing their copper(II) binding properties. []

A: Research has demonstrated that incorporating D-amino acids and unnatural amino acids, such as L-Dap, into antimicrobial peptides can improve their resistance to proteolytic degradation. This is a crucial factor in enhancing the stability and efficacy of these peptides in biological systems. []

A: L-Dap has been explored as a component in drug delivery systems. For instance, it has been incorporated into platinum(II)-dendrimer conjugates designed for targeted drug delivery. These conjugates leverage the unique properties of L-Dap to influence cellular uptake, localization, and drug release. []

A: L-Dap, specifically its β-N-oxalyl derivative (β-ODAP), is a neurotoxin found in Lathyrus sativus (grass pea). This poses a significant concern for food safety, as excessive consumption of grass pea can lead to neurolathyrism. Research has focused on developing processing techniques to reduce β-ODAP levels in grass pea products. [, , ]

A: Several analytical methods have been employed to detect and quantify L-Dap and its derivatives. These include high-performance liquid chromatography (HPLC) [, , ], thin-layer chromatography (TLC) [], and colorimetric assays. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。